
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine, also known as BBMP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate for various diseases. BBMP is a piperazine derivative that belongs to the class of sulfonyl compounds.
作用機序
The mechanism of action of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine involves the inhibition of various enzymes and pathways that play a role in disease progression. In cancer, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine inhibits the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In inflammation, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine reduces oxidative stress and inflammation by inhibiting the activity of reactive oxygen species (ROS) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have several biochemical and physiological effects in scientific research. In cancer research, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has several advantages and limitations for lab experiments. The advantages of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine include its potential therapeutic applications in various diseases, its ability to inhibit enzymes and pathways involved in disease progression, and its ability to induce apoptosis and inhibit angiogenesis in cancer cells. The limitations of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine include its potential toxicity and lack of clinical trials.
将来の方向性
There are several future directions for 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine research. One future direction is to conduct further preclinical studies to determine the safety and efficacy of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine in various diseases. Another future direction is to develop 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, future research could investigate the potential use of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine in combination with other drugs for synergistic effects in disease treatment.
Conclusion
In conclusion, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to inhibit enzymes and pathways involved in disease progression, induce apoptosis and inhibit angiogenesis in cancer cells, reduce inflammation, and have neuroprotective effects. Future research could investigate the safety and efficacy of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine in various diseases and develop 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine derivatives with improved pharmacokinetic and pharmacodynamic properties.
合成法
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The reaction yields 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine as a white solid with a melting point of 220-222°C.
科学的研究の応用
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1,4-bis[(4-bromo-3-methylphenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O4S2/c1-13-10-16(4-6-18(13)20)28(24,25)22-8-9-23(15(3)12-22)29(26,27)17-5-7-19(21)14(2)11-17/h4-7,10-11,15H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPPHBOUNZKYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C)S(=O)(=O)C3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-2-methylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

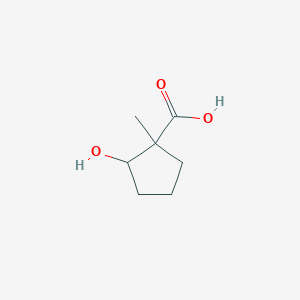
![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)


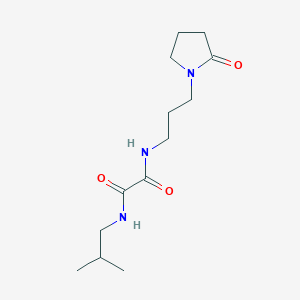
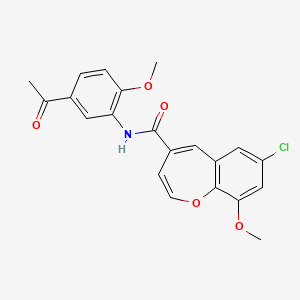

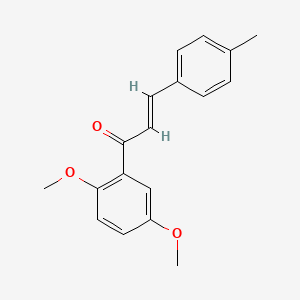
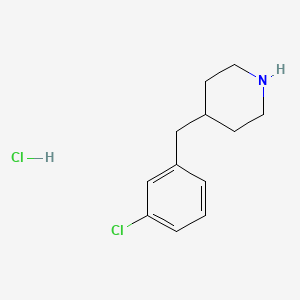
![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)
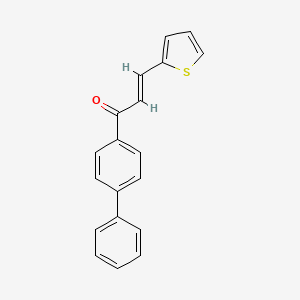
![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)